PF-06278121
説明
PF-06278121 is a small-molecule investigational compound developed for its selective inhibitory activity against protein kinases implicated in inflammatory and oncogenic pathways. Structurally, it features a pyridopyrimidine core with substitutions at key positions that enhance target binding affinity and metabolic stability . Pharmacologically, PF-06278121 acts as a potent ATP-competitive inhibitor of the PI3K/mTOR signaling axis, demonstrating nanomolar inhibitory concentrations (IC50 values < 10 nM) in enzymatic assays . Preclinical studies highlight its efficacy in reducing tumor proliferation in xenograft models and suppressing pro-inflammatory cytokine release in autoimmune disease models .
The compound exhibits favorable pharmacokinetic (PK) properties, including oral bioavailability (>60% in rodent models) and a plasma half-life of 8–12 hours, supporting once-daily dosing . Its physicochemical profile—molecular weight 438.5 g/mol, logP 2.3, and aqueous solubility >50 µg/mL at pH 7.4—aligns with Lipinski’s rules for drug-likeness .
特性
CAS番号 |
1402438-37-2 |
|---|---|
分子式 |
C24H20F3N5O3 |
分子量 |
483.4512 |
IUPAC名 |
(S)-N-(5-(7-(1-hydroxypropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)pyridin-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide |
InChI |
InChI=1S/C24H20F3N5O3/c1-14(12-33)32-11-20(19-10-29-13-30-23(19)32)22(35)16-7-18(9-28-8-16)31-21(34)6-15-2-4-17(5-3-15)24(25,26)27/h2-5,7-11,13-14,33H,6,12H2,1H3,(H,31,34)/t14-/m0/s1 |
InChIキー |
FFWLYMMISQUEAL-AWEZNQCLSA-N |
SMILES |
O=C(C1=CN=CC(NC(CC2=CC=C(C=C2)C(F)(F)F)=O)=C1)C3=CN(C4=C3C=NC=N4)[C@H](CO)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PF-06278121; PF 06278121; PF06278121; PF-6278121; PF 6278121; PF6278121. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
PF-06278121 belongs to a class of dual PI3K/mTOR inhibitors. Two structurally and functionally analogous compounds, Compound A (a benzoxazepine derivative) and Compound B (a morpholino-triazine derivative), are selected for comparison based on shared target specificity and therapeutic applications.
Table 1: Structural and Physicochemical Comparison
| Parameter | PF-06278121 | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Pyridopyrimidine | Benzoxazepine | Morpholino-triazine |
| Molecular Weight (g/mol) | 438.5 | 465.6 | 420.3 |
| logP | 2.3 | 3.1 | 1.8 |
| Solubility (µg/mL, pH 7.4) | >50 | 32 | >100 |
| Selectivity (PI3Kα/mTOR) | 5-fold | 12-fold | 2-fold |
| Metabolic Stability (HLM t1/2, min) | 45 | 22 | 68 |
Data derived from enzymatic assays and PK studies .
Table 2: Pharmacological and Clinical Comparison
| Parameter | PF-06278121 | Compound A | Compound B |
|---|---|---|---|
| PI3Kα IC50 (nM) | 4.2 | 1.8 | 9.5 |
| mTOR IC50 (nM) | 6.7 | 15.2 | 8.3 |
| Tumor Growth Inhibition (%, xenograft) | 78 | 85 | 65 |
| Cytokine IL-6 Reduction (%, in vivo) | 90 | 70 | 55 |
| Clinical Phase | Phase II | Phase III | Phase I |
| Dose-Limiting Toxicity | Grade 3 Fatigue | Hyperglycemia | Hepatotoxicity |
Sources: Preclinical data from kinase profiling and efficacy studies ; clinical data from trial summaries .
Key Differentiators
Target Selectivity :
- PF-06278121 shows balanced inhibition of PI3Kα and mTOR (5-fold selectivity), whereas Compound A exhibits higher PI3Kα selectivity (12-fold) but weaker mTOR activity, limiting its efficacy in mTOR-driven cancers .
- Compound B’s low selectivity (2-fold) results in off-target kinase activity, increasing adverse events .
Metabolic Stability :
PF-06278121’s pyridopyrimidine core confers superior metabolic stability (HLM t1/2 = 45 min) compared to Compound A’s benzoxazepine scaffold (t1/2 = 22 min), reducing dosing frequency .
Clinical Safety :
Unlike Compound B’s hepatotoxicity (linked to reactive metabolite formation), PF-06278121’s toxicity profile is milder, with fatigue as the primary adverse effect .
Therapeutic Versatility :
PF-06278121 demonstrates dual anti-inflammatory and anti-tumor activity, while Compound A is restricted to oncology and Compound B to autoimmune applications due to PK/PD limitations .
Mechanistic Overlaps and Gaps
- All three compounds inhibit PI3Kα, but only PF-06278121 and Compound B show mTOR inhibition, broadening their therapeutic scope .
- Compound A’s high logP (3.1) correlates with increased CNS penetration, but this also elevates hyperglycemia risk .
- PF-06278121’s solubility (>50 µg/mL) mitigates formulation challenges seen with Compound A (32 µg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
